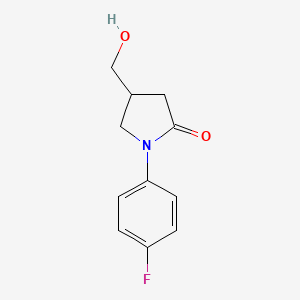

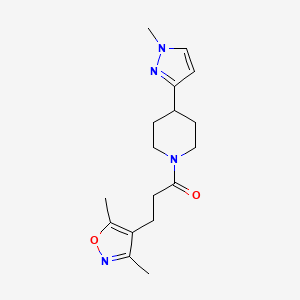

![molecular formula C22H18ClN3O3 B2525131 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923114-07-2](/img/structure/B2525131.png)

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic molecule that is likely to possess biological activity due to the presence of the pyrido[3,2-d]pyrimidine core. This core is structurally related to the chromeno[2,3-d]pyrimidine and uracil derivatives mentioned in the provided papers, which have been reported to exhibit antibacterial, fungicidal, and anti-HIV properties, as well as antagonistic effects on the neuropeptide S receptor and antiallergic properties .

Synthesis Analysis

The synthesis of related compounds, such as 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, has been achieved through various methods including reduction, cyclization of barbituric acid derivatives, and high-temperature condensation . A novel method has been proposed for the synthesis of these compounds from 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors, with reactions carried out by refluxing in acetic acid . Similarly, 1,3-bis(o-chlorobenzyl)pyrimidine-2,4-diones have been synthesized via a one-pot reaction involving 2,4-bis(trimethylsilyloxy)pyrimidines and o-chlorobenzyl chlorides in the presence of iodine . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrido[3,2-d]pyrimidine skeleton, which is a bicyclic system consisting of a pyridine ring fused to a pyrimidine ring. The compound also contains a 4-chlorobenzyl group and a 4-methoxybenzyl group attached to different positions on the pyrimidine ring. The presence of these substituents is expected to influence the electronic distribution and the overall three-dimensional conformation of the molecule, which in turn could affect its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. The chlorobenzyl moiety could participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The methoxybenzyl group could be involved in electrophilic aromatic substitution reactions, given the electron-donating nature of the methoxy group. The pyrimidine core itself could undergo various reactions typical for heteroaromatic compounds, such as halogenation, alkylation, or sulfonation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly provided in the papers, we can infer that it is likely to be a crystalline solid based on the properties of structurally related compounds. The presence of aromatic rings suggests that it may have significant UV absorption, which could be utilized in spectroscopic characterization. The compound's solubility in organic solvents and water would be influenced by the substituents present, with the methoxy group increasing solubility in polar solvents and the chlorobenzyl group having the opposite effect. The melting point, boiling point, and stability of the compound would depend on the rigidity of the molecular structure and the strength of intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Unique Chlorine Effect in Synthesis

One study elaborates on the unique chlorine effect in the regioselective one-pot synthesis of 1-alkyl-/allyl-3-(o-chlorobenzyl) uracils, indicating the significance of chlorine in enhancing the synthesis process of related heterocyclic compounds. This synthesis process, notable for its efficiency and selectivity, could potentially apply to the synthesis and modification of the specified compound, underscoring its relevance in medicinal chemistry, particularly in antiviral research (Malik, Singh, & Kumar, 2006).

Nonlinear Optical Properties

Another study investigates the third-order nonlinear optical properties of novel styryl dyes, including pyrimidine derivatives. The findings reveal significant potential for these compounds in nonlinear optical materials, suggesting that derivatives of 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione might possess valuable optical and electronic properties for applications in optical devices and materials science (Shettigar et al., 2009).

Synthesis and Medicinal Applications

Research into the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone, highlights the broad interest in developing new therapeutic agents. These studies imply the potential pharmaceutical applications of pyrido[3,2-d]pyrimidine derivatives in anti-inflammatory and analgesic treatments, suggesting a possible area of application for the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Computational Studies

The exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives through synthesis, structural, spectral, and computational analysis underscores the importance of these compounds in material science and drug design. Such studies demonstrate the value of detailed structural and electronic analysis in understanding the properties and potential applications of heterocyclic compounds, pointing to the relevance of research into compounds like 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in advancing our understanding of their chemical behavior and applications (Ashraf et al., 2019).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)20-19(3-2-12-24-20)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOWFPBTONSNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)

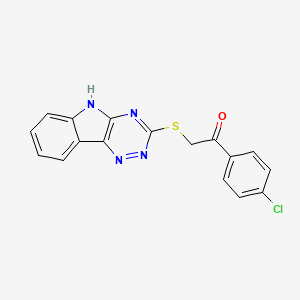

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)

![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)

![Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate](/img/structure/B2525064.png)

![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)